Home > Products > Screening Compounds P30838 > Sulindac, trans-(S)-
Sulindac, trans-(S)- - 1316775-70-8

Sulindac, trans-(S)-

Catalog Number: EVT-1587112
CAS Number: 1316775-70-8
Molecular Formula: C20H17FO3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.
Overview

Sulindac, trans-(S)- is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the arylalkanoic acid class. It is primarily used for its analgesic and anti-inflammatory properties and is marketed under the brand name Clinoril. The compound has gained attention for its potential applications in cancer prevention, particularly in colorectal cancer, due to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and tumorigenesis .

Source and Classification

Sulindac is synthesized from indene derivatives and is characterized by its unique chemical structure, which includes a sulfinyl group. It is classified as a small molecule drug that has received approval for clinical use. The compound exists in two stereoisomeric forms: the trans-(S)-isomer, which is pharmacologically active, and the cis-isomer, which has different properties and activities .

Synthesis Analysis

The synthesis of Sulindac involves several key steps:

  1. Starting Materials: The synthesis typically begins with indene derivatives.
  2. Reflux Reaction: A common method involves refluxing indene with appropriate aldehydes in the presence of sodium hydroxide to form the desired sulindac derivative .
  3. Purification: The resultant product is purified using column chromatography or recrystallization techniques.
  4. Characterization: The final compounds are characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity .

Technical Details

  • Yield: Typical yields for synthesized compounds can vary but are often around 70% depending on the specific derivative and conditions used.
  • Analytical Techniques: Thin-layer chromatography is frequently employed to monitor the progress of reactions.
Molecular Structure Analysis

Sulindac has a distinct molecular structure represented by the formula C20H17FO3SC_{20}H_{17}FO_3S. Its structural features include:

  • Functional Groups: A sulfinyl group (-S=O), a carboxylic acid side chain, and an indene core.
  • 3D Structure: The trans-(S)-isomer exhibits specific spatial arrangements that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 344.41 g/mol.
  • CAS Number: 38194-50-2.
  • CID: 1548887 (PubChem) .
Chemical Reactions Analysis

Sulindac undergoes various chemical reactions, primarily involving:

  1. Metabolism: In vivo, Sulindac is converted into its active sulfide metabolite via reduction by liver enzymes. This metabolite exhibits enhanced anti-inflammatory activity compared to the parent compound .
  2. Isomerization: Sulindac can also undergo cis-trans isomerization when exposed to UV light, affecting its stability and biological activity .
  3. Reactivity with Enzymes: It acts as an inhibitor of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis .

Technical Details

  • Half-life: The mean half-life of Sulindac is approximately 7.8 hours, while that of its sulfide metabolite is about 16.4 hours .
Mechanism of Action

The exact mechanism of action of Sulindac remains partially understood but involves several key processes:

  1. Cyclooxygenase Inhibition: Sulindac inhibits both cyclooxygenase-1 and cyclooxygenase-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .
  2. Antitumor Activity: Research indicates that Sulindac may exert antitumor effects through mechanisms that include modulation of immune responses and reduction of inflammatory mediators in the tumor microenvironment .
  3. Pharmacodynamics: Its anti-inflammatory effects are believed to be mediated through both central (hypothalamic) mechanisms for antipyresis and peripheral actions at inflammation sites .

Data

  • Target Enzymes: Prostaglandin G/H synthases (cyclooxygenases).
  • Bioavailability: Approximately 90% following oral administration.
Physical and Chemical Properties Analysis

Sulindac possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: Approximately 120–122 °C .

Relevant Data

  • pKa Value: The pKa values indicate its acidic nature due to the carboxylic acid group, impacting its solubility and absorption characteristics.
Applications

Sulindac has several significant applications in scientific research and medicine:

  1. Anti-inflammatory Treatment: Used for managing pain and inflammation in conditions such as arthritis.
  2. Cancer Prevention: Investigated for its role in preventing colorectal cancer by inhibiting polyp formation in patients with familial adenomatous polyposis .
  3. Research Tool: Utilized in studies examining the role of inflammation in cancer progression and immune modulation.
Mechanistic Insights into trans-(S)-Sulindac’s Bioactivity

Molecular Targets Beyond Cyclooxygenase Inhibition

While trans-(S)-Sulindac is a known COX-1/COX-2 inhibitor, its chemopreventive and antineoplastic properties involve several COX-independent pathways. These mechanisms enable selective targeting of carcinogenic processes without solely relying on prostaglandin suppression.

Modulation of Ras/Raf/MEK/ERK Signaling Pathways

trans-(S)-Sulindac's bioactive sulfide metabolite (SSi) selectively inhibits oncogenic Ha-Ras-mediated transformation, as demonstrated in NIH3T3 fibroblast focus-formation assays. SSi (50 µM) suppressed Ha-Ras-induced foci by >80% (p<0.04) but showed no activity against v-Src, Gα12, or Gα13 transformation [6]. This specificity arises from SSi’s disruption of Ras membrane localization and GTP-loading, preventing downstream RAF activation. SSi further inhibits BRAF/CRAF dimerization and MEK/ERK phosphorylation in KRAS-mutant colorectal and pancreatic cancer models, inducing G1 cell-cycle arrest at pharmacologically relevant concentrations (10–25 µM) [2] [6]. The differential effects on RAS isoforms (KRAS > HRAS) align with clinical mutation patterns, suggesting therapeutic utility in gastrointestinal cancers.

Table 1: Impact of Sulindac Sulfide on RAS/RAF/ERK Pathway Components

TargetEffect of SSiFunctional ConsequenceExperimental Model
Ha-RasInhibition of GTP-loadingBlocked transformationNIH3T3 fibroblasts
BRAF(V600E)Suppression of dimerizationReduced MEK/ERK phosphorylationColorectal cancer cells
CRAFAltered phosphorylationParadoxical activation preventedPancreatic cancer xenografts
ERK1/2Reduced phosphorylation (T202/Y204)G1 cell-cycle arrestTNBC organoids

Interaction with Peroxisome Proliferator-Activated Receptor (PPAR) Isoforms

SSi acts as a partial agonist of PPARγ, inducing transactivation at 25–100 µM in luciferase reporter assays. This interaction upregulates pro-differentiation genes (e.g., CD36, ADIPOQ) and downregulates cyclin D1 in breast and colon adenocarcinoma cells [5] [8]. In triple-negative breast cancer (TNBC), PPARγ activation by SSi suppresses stemness markers (OCT4, NANOG) and synergizes with γ-secretase inhibition to reduce mammosphere formation by 60–75% (p<0.01) [5]. PPARδ inhibition occurs concurrently, blocking β-catenin stabilization and COX-2 induction—key drivers of colorectal carcinogenesis [8]. The dual PPARγ/δ modulation shifts the metabolic phenotype from glycolysis to oxidative phosphorylation, sensitizing tumors to immunotherapy.

Suppression of NF-κB Pathway Activation

SSi inhibits IKKβ phosphorylation and p65 nuclear translocation at concentrations ≥20 µM, suppressing NF-κB transcriptional activity by >50% in TNFα-stimulated cancer cells [4] [5]. In TNBC models, this downregulates NF-κB-dependent anti-apoptotic proteins (Bcl-2, Bcl-xL) and pro-inflammatory mediators (COX-2, iNOS). Crucially, SSi disrupts the Jagged1/Notch/NF-κB positive feedback loop, reducing IL-6 and TGF-β secretion that promotes tumor-associated macrophage infiltration [5]. In vivo, NF-κB suppression correlates with 40–60% reductions in xenograft growth without T-cell inhibition—a key advantage over canonical γ-secretase inhibitors [5].

Prodrug Activation and Metabolic Regulation

Enzymatic Reduction to Sulindac Sulfide: Role of Methionine Sulfoxide Reductases

trans-(S)-Sulindac requires reductive bioactivation to its sulfide metabolite (SSi) for therapeutic activity. This conversion is catalyzed predominantly by methionine sulfoxide reductase A (MsrA), which exhibits stereospecificity for the (S)-sulfoxide epimer [7] [10]. In vitro assays using recombinant human MsrA demonstrate a Km of 85 µM and Vmax of 12 nmol/min/mg for (S)-sulindac reduction—30-fold more efficient than MsrB [10]. Calf liver subfractionation confirms MsrA localization in mitochondria and microsomes, with specific activity rankings: liver > kidney > brain. The reaction utilizes thioredoxin reductase (TrxR)/thioredoxin (Trx) as electron donors, linking sulindac activation to cellular redox homeostasis. Genetic ablation of MSRA in murine models reduces SSi formation by >80%, confirming its dominance over gut microbiota-mediated reduction [10].

Table 2: Enzymatic Systems in Sulindac Metabolism

Enzyme/SystemRoleReduction Efficiency (vs. Control)Tissue Distribution
MsrA(S)-sulindac → sulindac sulfide100% (reference)Mitochondria (liver, kidney)
MsrBMinimal activity<5%Ubiquitous, low activity
Gut microbiotaMinor reduction15–20%Intestinal lumen
Hepatic P450Oxidation to sulfone (SSo)N/ALiver microsomes

Sulfone Metabolite Dynamics in Chemopreventive Efficacy

Sulindac sulfone (SSo), the irreversible oxidation product, accumulates in plasma at 200–800 µM during chronic dosing. Despite lacking COX inhibitory activity, SSo induces apoptosis in head and neck squamous cell carcinoma (HNSCC) via caspase-3/7 activation and poly (ADP-ribose) polymerase (PARP) cleavage [4]. This occurs through PPARγ-independent upregulation of the pro-apoptotic protein NAG-1 (50–200% increase at 400 µM) and inhibition of cGMP phosphodiesterase, elevating p53 stability [4] [9]. In HNSCC xenografts, SSo (800 µM) achieves tumor growth inhibition comparable to cisplatin but without nephrotoxicity. Unlike SSi, SSo does not inhibit 5-lipoxygenase (5-LO) or NF-κB, indicating distinct mechanisms. Its efficacy correlates with tissue sulfone concentrations >400 µM—a threshold achievable in clinical chemoprevention [4] [9].

Additional Molecular Interactions

While not explicitly outlined, emerging targets include:

  • 5-Lipoxygenase (5-LO) Inhibition: SSi directly inhibits 5-LO (IC50 = 20 µM), suppressing leukotriene B4 synthesis in neutrophils and whole blood (IC50 = 18.7 µM) [8].
  • γ-Secretase Modulation: SSi acts as a non-competitive γ-secretase modulator (GSM), reducing Notch1 cleavage (IC50 ≈ 30 µM) without affecting T-cell Notch signaling [5].

Properties

CAS Number

1316775-70-8

Product Name

Sulindac, trans-(S)-

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

Molecular Formula

C20H17FO3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1

InChI Key

MLKXDPUZXIRXEP-HCQJPZKZSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.